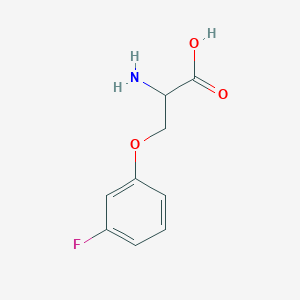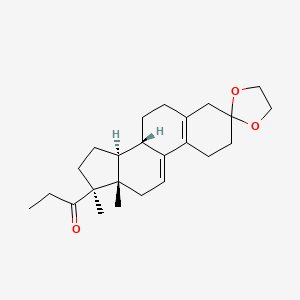
N-(4-Methylcyclohexyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Methylcyclohexyl)acetamide is an organic compound with the molecular formula C9H17NO. It is a derivative of acetamide, where the acetamide group is attached to a 4-methylcyclohexyl ring.
準備方法
Synthetic Routes and Reaction Conditions: N-(4-Methylcyclohexyl)acetamide can be synthesized through the reaction of 4-methylcyclohexylamine with acetic anhydride or acetyl chloride. The reaction typically occurs under mild conditions, with the amine reacting with the acylating agent to form the desired acetamide product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process may also include purification steps such as recrystallization to obtain a high-purity product .
化学反応の分析
Types of Reactions: N-(4-Methylcyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 4-Methylcyclohexylamine.
Substitution: Various substituted acetamides depending on the nucleophile used.
科学的研究の応用
N-(4-Methylcyclohexyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and as a model compound for studying amide interactions.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
作用機序
The mechanism of action of N-(4-Methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their activity. The acetamide group may participate in hydrogen bonding and other interactions, influencing the compound’s biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
類似化合物との比較
N-Cyclohexylacetamide: Similar structure but lacks the methyl group on the cyclohexyl ring.
N-(4-Ethylcyclohexyl)acetamide: Similar structure with an ethyl group instead of a methyl group.
N-(4-Methylphenyl)acetamide: Contains a phenyl ring instead of a cyclohexyl ring.
Comparison: N-(4-Methylcyclohexyl)acetamide is unique due to the presence of the 4-methyl group on the cyclohexyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets and alter its physical properties compared to similar compounds .
特性
CAS番号 |
60504-06-5 |
|---|---|
分子式 |
C9H17NO |
分子量 |
155.24 g/mol |
IUPAC名 |
N-(4-methylcyclohexyl)acetamide |
InChI |
InChI=1S/C9H17NO/c1-7-3-5-9(6-4-7)10-8(2)11/h7,9H,3-6H2,1-2H3,(H,10,11) |
InChIキー |
SZDASIWYASCDLC-UHFFFAOYSA-N |
正規SMILES |
CC1CCC(CC1)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![rac-[(1R,5S)-3-oxaspiro[bicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine, cis](/img/structure/B12311417.png)

![6-(piperidin-4-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine dihydrochloride](/img/structure/B12311424.png)



![Hexahydro-1H-5lambda6-thieno[3,4-b]pyrrole-2,5,5-trione](/img/structure/B12311460.png)



![5-Hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-(1,2,3,4-tetrahydroxypentyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12311488.png)


![rac-(2R,3S)-2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}oxolane-3-carboxylic acid, trans](/img/structure/B12311508.png)
